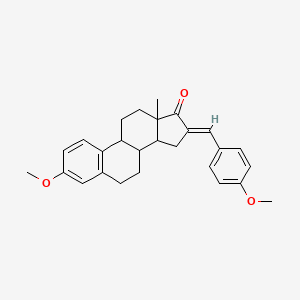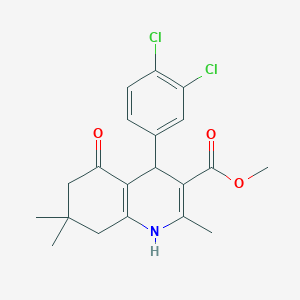![molecular formula C25H18ClF3N2O3 B10896830 (2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10896830.png)
(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, a cyano group, and a trifluoromethylphenyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Ether: The reaction of 2-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate to form 2-[(2-chlorobenzyl)oxy]-3-methoxyphenol.
Formation of the Propenamide: The reaction of 2-[(2-chlorobenzyl)oxy]-3-methoxyphenol with acrylonitrile in the presence of a base such as sodium hydride to form (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenamide.
Introduction of the Trifluoromethyl Group: The final step involves the reaction of (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenamide with 2-(trifluoromethyl)phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-{2-[(2-hydroxybenzyl)oxy]-3-methoxyphenyl}-2-cyano-N~1~-[2-(trifluoromethyl)phenyl]-2-propenamide.
Reduction: Formation of (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-amino-N~1~-[2-(trifluoromethyl)phenyl]-2-propenamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological processes.
Medicine
In medicine, (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, the cyano group may interact with nucleophilic sites on proteins, while the trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-{2-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
- (E)-3-{2-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
- (E)-3-{2-[(2-IODOBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, methoxyphenyl group, cyano group, and trifluoromethylphenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C25H18ClF3N2O3 |
|---|---|
Molekulargewicht |
486.9 g/mol |
IUPAC-Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H18ClF3N2O3/c1-33-22-12-6-8-16(23(22)34-15-17-7-2-4-10-20(17)26)13-18(14-30)24(32)31-21-11-5-3-9-19(21)25(27,28)29/h2-13H,15H2,1H3,(H,31,32)/b18-13+ |
InChI-Schlüssel |
CKWGXKSRVGTSHO-QGOAFFKASA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B10896764.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896766.png)

![(Z)-3-(1-Methyl-1H-pyrazol-4-YL)-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]-2-propenamide](/img/structure/B10896773.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B10896776.png)
![2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B10896778.png)
![2-(1-Adamantyl)-1-{4-[4-nitro-3-(phenethylamino)phenyl]piperazino}-1-ethanone](/img/structure/B10896780.png)
![5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10896782.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]decanehydrazide](/img/structure/B10896784.png)
![3-[(2-bromophenoxy)methyl]-N,N-dimethylbenzamide](/img/structure/B10896788.png)

![(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10896808.png)
![ethyl (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B10896818.png)
![(2Z,5E)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10896827.png)
